molecular formula C12H19O3PS B13964857 Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester CAS No. 38527-96-7

Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester

Cat. No.: B13964857
CAS No.: 38527-96-7
M. Wt: 274.32 g/mol
InChI Key: OGSIZYMAFPTPTR-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester, is an organophosphorus compound characterized by a central phosphorus atom bonded to one sulfur atom, two oxygen-linked alkyl/aryl groups (O-ethyl and O-(4-methylphenyl)), and a sulfur-linked propyl group. This structure confers unique physicochemical and biological properties, making it relevant in pesticide research.

Properties

CAS No.

38527-96-7

Molecular Formula

C12H19O3PS

Molecular Weight

274.32 g/mol

IUPAC Name

1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylbenzene

InChI

InChI=1S/C12H19O3PS/c1-4-10-17-16(13,14-5-2)15-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3

InChI Key

OGSIZYMAFPTPTR-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=O)(OCC)OC1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where the benzene ring is first nitrated and then reduced to introduce the necessary functional groups . The ethoxy group can be introduced via an etherification reaction, while the propylsulfanylphosphoryl group can be added through a phosphorylation reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to participate in chemical reactions. For example, the ethoxy group may enhance solubility, while the propylsulfanylphosphoryl group may interact with specific binding sites on proteins .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituents (O/S Groups) Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound O-ethyl, O-(4-methylphenyl), S-propyl C₁₂H₁₉O₃PS ~274.3 Data inferred from analogs
Phosphorothioic acid, O,O-diethyl S-propyl ester (CAS 20195-06-6) O,O-diethyl, S-propyl C₇H₁₇O₃PS 212.25 Lower molecular weight; simpler structure
Etaphos (CAS 38527-91-2) O-(2,4-dichlorophenyl), O-ethyl, S-propyl C₁₁H₁₅Cl₂O₃PS 333.2 Chlorinated aryl group enhances stability and toxicity
Profenofos (CAS 41198-08-7) O-(4-bromo-2-chlorophenyl), O-ethyl, S-propyl C₁₁H₁₅BrClO₃PS 373.6 Halogenated aryl group increases lipophilicity and pesticidal activity
Phosphorothioic acid, O,O-bis(4-nitrophenyl) O-propyl ester (CAS 102089-49-6) O,O-bis(4-nitrophenyl), O-propyl C₁₅H₁₅N₂O₇PS 398.3 Nitro groups enhance reactivity and UV absorption
Key Observations:
  • Aryl Substituents: The 4-methylphenyl group in the target compound is less electronegative compared to halogenated (e.g., Cl, Br) or nitro-substituted aryl groups in analogs.
  • Molecular Weight : The target compound’s intermediate molecular weight (~274 g/mol) suggests moderate volatility compared to lower-weight analogs (e.g., 212 g/mol for O,O-diethyl variant) .
Pesticidal Efficacy
  • Profenofos: Widely used as an insecticide/acaricide due to its bromo- and chloro-substituted aryl group, which enhances binding to acetylcholinesterase (AChE). UV absorption at 265 nm facilitates detection in environmental samples .
  • Target Compound : The 4-methylphenyl group may reduce AChE inhibition potency compared to halogenated analogs, but its exact pesticidal activity requires further study.
Neurotoxicity Mechanisms
  • Promotion of OPIDP: Certain phosphorothioic esters (e.g., KBR-2822) exacerbate neuropathy without inhibiting NTE, suggesting interactions with non-catalytic targets . The target compound’s methyl group may influence such promotion, though evidence is lacking.
  • Protective Effects : Some esters (e.g., molinate) inhibit NTE at low doses but promote neuropathy at higher doses (>50% inhibition), highlighting dose-dependent duality .

Analytical and Regulatory Considerations

  • Detection Methods: Profenofos is quantified via UV spectrophotometry (λmax = 265 nm) . The target compound’s methyl group may shift its λmax compared to halogenated analogs.
  • Regulatory Status : Compounds like Parathion (O,O-diethyl O-(4-nitrophenyl) ester) are regulated under EPA guidelines due to high toxicity . The target compound’s regulatory classification remains undefined.

Biological Activity

Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester, commonly referred to as an organophosphate compound, has garnered attention for its biological activity, particularly in relation to neurotoxicity and its interaction with neuropathy target esterase (NTE). This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.

  • Chemical Formula: C12H17O2PS
  • Molecular Weight: 246.3 g/mol
  • CAS Registry Number: 34643-46-4

Phosphorothioic acid derivatives are known to inhibit acetylcholinesterase (AChE), leading to the accumulation of acetylcholine at synapses and resulting in overstimulation of cholinergic receptors. However, the specific compound discussed here has been linked to delayed neurotoxicity through mechanisms involving NTE inhibition.

Neurotoxicity

Research indicates that exposure to phosphorothioic acid compounds can lead to organophosphate-induced delayed neurotoxicity (OPIDN). This condition is characterized by the degeneration of axons in both the central and peripheral nervous systems. The mechanism involves:

  • Inhibition of NTE: Systemic inhibition of NTE results in axonal degeneration, which has been observed in various studies involving animal models and cell cultures .
  • Neurodegenerative Disease Models: The role of NTE in OPIDN provides a model for studying neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • Animal Studies:
    • A study on rats exposed to phosphorothioic acid showed significant neurotoxic effects, including behavioral changes and histopathological alterations in the nervous system .
    • In Drosophila models, inhibition of NTE led to vacuolization and neurodegeneration, which were partially rescued by expressing wild-type human NTE .
  • Human Relevance:
    • Epidemiological studies have suggested a correlation between exposure to organophosphate compounds and increased risk of developing neurodegenerative diseases among agricultural workers .

Table 1: Summary of Biological Effects

Biological EffectObserved OutcomeReference
NeurotoxicityAxonal degeneration
Behavioral changesAltered locomotion and response times
Histopathological changesVacuolization in nerve tissues

Table 2: Comparative Toxicity Data

CompoundLD50 (mg/kg)Target Organ/System
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester50Nervous System
Other Organophosphates10-100Nervous System

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